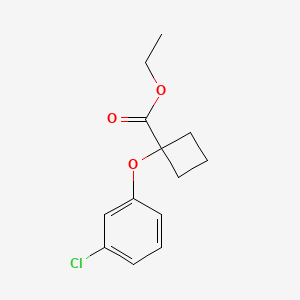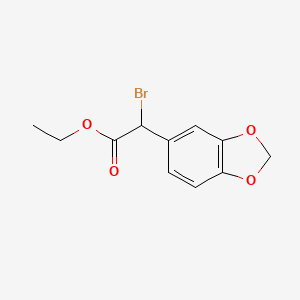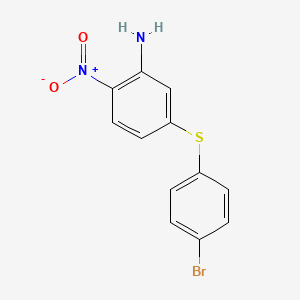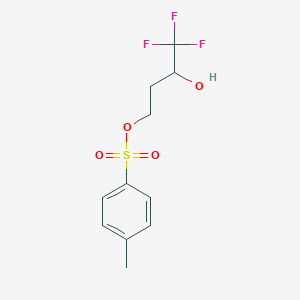
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluenesulfonic acid moiety and a trifluorohydroxybutyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate typically involves the esterification of 4-Toluenesulfonic acid with 4,4,4-trifluoro-3-hydroxybutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-Toluenesulfonic acid itself, under reflux conditions. The reaction mixture is then purified by recrystallization or distillation to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trifluorohydroxybutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Toluenesulfonic acid and trifluorobutyric acid.
Reduction: 4-Toluenesulfonic acid and 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The trifluorohydroxybutyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Toluenesulfonic acid methyl ester
- 4-Toluenesulfonic acid ethyl ester
- 4-Toluenesulfonic acid isopropyl ester
Uniqueness
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate is unique due to the presence of the trifluorohydroxybutyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of fluorinated pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C11H13F3O4S |
|---|---|
Peso molecular |
298.28 g/mol |
Nombre IUPAC |
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3 |
Clave InChI |
OJNYFPDUUFJQBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


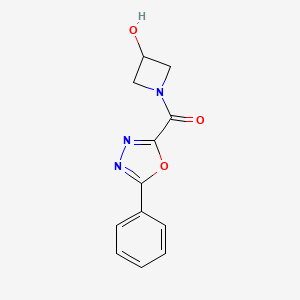
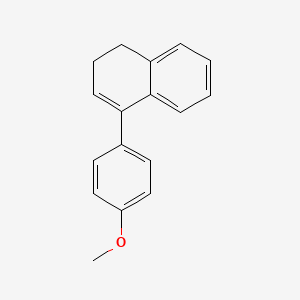
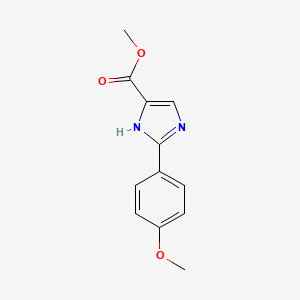

![tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)
![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)
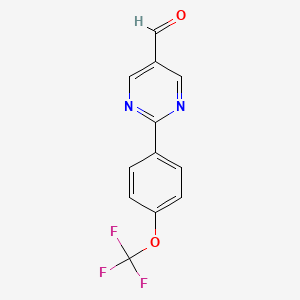
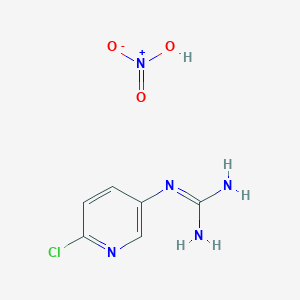
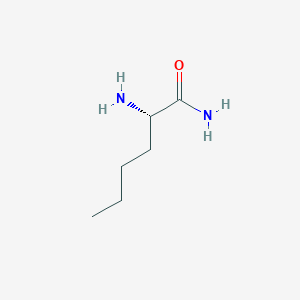
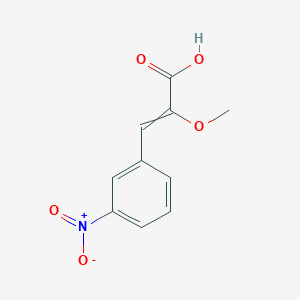
![2-[4-(Trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B8596891.png)
